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In Vitro Characterization of TINK-IN-1: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	TINK-IN-1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **TINK-IN-1**, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). Given the limited publicly available data for **TINK-IN-1**, this document also incorporates illustrative data from other well-characterized TNIK inhibitors to provide a comprehensive framework for its preclinical assessment.

Introduction to TNIK and TINK-IN-1

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer.[1][2] TNIK's position as a downstream effector in this pathway makes it a compelling target for therapeutic intervention.[2] **TINK-IN-1** (also known as Compound 9) has been identified as a potent and selective inhibitor of TNIK, demonstrating potential as a chemical probe and a starting point for drug discovery programs. [1][3]

Quantitative In Vitro Profile of TNIK Inhibitors

A thorough in vitro characterization is essential to understand the potency, selectivity, and mechanism of action of a kinase inhibitor. The following tables summarize key quantitative data for **TINK-IN-1** and a representative advanced TNIK inhibitor, INS018_055 (rentosertib), to illustrate a comprehensive dataset.[1][4]



Table 1: Enzymatic Potency of TNIK Inhibitors

Compound	Target	Assay Type	IC50 (nM)
TINK-IN-1	TNIK	Biochemical Kinase Assay	8
INS018_055	TNIK	Biochemical Kinase Assay	7.8

Table 2: Cellular Activity of TNIK Inhibitors

Compound	Cell Line	Assay Type	Parameter Measured	IC50 (nM)
TINK-IN-1	Colorectal Cancer Cells	Cell Viability Assay	Inhibition of Viability	Data not publicly available
INS018_055	LX-2 (Human Stellate Cells)	Cellular Assay	COL1 Expression	63
INS018_055	LX-2 (Human Stellate Cells)	Cellular Assay	α-SMA Expression	123
INS018_055	MRC-5 (Human Lung Fibroblasts)	Cellular Assay	TGF-β-mediated α-SMA Expression	27
INS018_055	IPF Patient Fibroblasts	Cellular Assay	TGF-β-mediated α-SMA Expression	50

Table 3: Selectivity Profile of a Representative TNIK Inhibitor (INS018_055)

Due to the lack of a publicly available kinome scan for **TINK-IN-1**, the selectivity data for INS018_055 is presented as a representative example of a highly selective TNIK inhibitor.



Parameter	Value
Kinases Profiled	> 400
Off-target Kinases with >90% inhibition at 1 μM	None reported

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust characterization of a compound. Below are methodologies for key in vitro assays.

TNIK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent kinase assay to determine the IC50 of an inhibitor against TNIK.

Materials:

- Recombinant human TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- TINK-IN-1 or other test compounds
- Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- · 96-well plates

Procedure:

- Prepare serial dilutions of TINK-IN-1 in DMSO and then dilute in assay buffer.
- Add 2.5 μ L of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.



- Add 5 μL of a solution containing TNIK enzyme and MBP substrate in assay buffer to each well.
- Initiate the kinase reaction by adding 2.5 μL of ATP solution to each well. The final ATP concentration should be at or near the Km for TNIK.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- · Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (WST-1 or MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of **TINK-IN-1** on the viability of cancer cell lines.

Materials:

- Colorectal cancer cell line (e.g., HCT116, SW480)
- Cell culture medium and supplements
- TINK-IN-1
- WST-1 or MTT reagent
- Solubilization solution (for MTT assay)
- 96-well cell culture plates

Procedure:



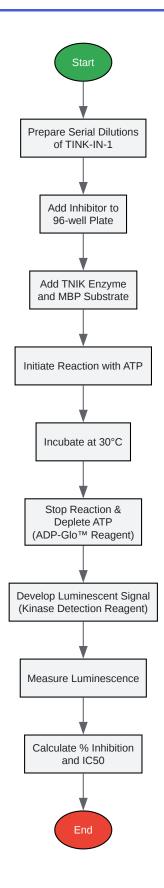
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **TINK-IN-1** in cell culture medium.
- Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of **TINK-IN-1** or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add 10 μL of WST-1 reagent (or MTT reagent) to each well and incubate for 1-4 hours.
- If using MTT, add 100 μ L of solubilization solution to each well and incubate until the formazan crystals are dissolved.
- Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.[5]

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental designs can greatly enhance understanding.

Caption: The Wnt/β-Catenin signaling pathway and the inhibitory action of **TINK-IN-1** on TNIK.





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Caption: Workflow for the in vitro TNIK kinase inhibition assay.



Conclusion

TINK-IN-1 is a potent inhibitor of TNIK with a promising biochemical profile. A comprehensive in vitro characterization, as outlined in this guide, is crucial for its further development. While specific data for **TINK-IN-1** is limited, the methodologies and the profile of related compounds like INS018_055 provide a clear roadmap for the necessary preclinical evaluation. Future studies should focus on generating a complete kinase selectivity profile, determining its binding affinity and mechanism of action, and assessing its efficacy in a broader panel of cancer cell lines.

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